
Diethyl carbonate
Overview
Description
. It is known for its various applications in scientific research and industry, particularly due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butoxylate can be synthesized through the esterification of 4-piperidinecarboxylic acid with butyl alcohol in the presence of a suitable catalyst . The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, butoxylate is produced using large-scale esterification reactors. The process involves the continuous addition of reactants and the removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. The product is then purified through distillation and crystallization techniques to obtain high-purity butoxylate .
Chemical Reactions Analysis
Types of Reactions: Butoxylate undergoes various chemical reactions, including:
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: Butoxylate can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butoxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of butoxylate involves its interaction with specific molecular targets, leading to various biochemical effects. It is believed to exert its effects through the modulation of enzyme activity and interaction with cellular receptors . The exact molecular pathways involved are still under investigation, but it is known to influence various signaling pathways within cells .
Comparison with Similar Compounds
Butyl esters of non-steroidal anti-inflammatory drugs (NSAIDs): These compounds share structural similarities with butoxylate and are used for their anti-inflammatory properties.
Nitro-butoxyl esters: These compounds are similar in structure and are studied for their potential therapeutic applications.
Uniqueness: Butoxylate is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications .
Biological Activity
Diethyl carbonate (DEC) is an organic compound classified as a carbonic acid diester, with the chemical formula . It has garnered attention in various fields due to its unique properties and potential applications. This article explores the biological activity of DEC, focusing on its synthesis, stability, toxicity, and applications in biocatalysis and as a green solvent.
DEC can be synthesized through various methods, including the reaction of ethanol with carbon dioxide under supercritical conditions. This process is not only efficient but also aligns with green chemistry principles by utilizing CO2 as a feedstock. The yield of DEC can be enhanced using phase transfer catalysts and optimizing reaction conditions, such as temperature and pressure .
Stability and Decomposition
The stability of DEC in different environments is crucial for its application. Studies have shown that DEC is susceptible to hydrolysis when exposed to acidic or basic conditions, leading to its decomposition into ethanol and carbon dioxide. The presence of inorganic salts can stabilize DEC by reducing its solubility in water, thereby slowing down hydrolysis rates . The following table summarizes the decomposition products of DEC under various conditions:
Condition | Decomposition Products |
---|---|
Acidic Medium | Ethanol, Carbon Dioxide |
Basic Medium | Ethanol, Diethyl Ether |
Neutral (with salt) | Stabilized DEC |
Toxicity and Biocompatibility
DEC is considered a low-toxicity solvent compared to traditional solvents like toluene. Its biodegradability makes it an attractive alternative in various applications. Toxicological studies indicate that DEC has minimal adverse effects on human health and the environment when used within recommended limits .
Applications in Biocatalysis
DEC has been explored as a solvent for enzymatic reactions, particularly in polymer synthesis. For instance, transesterification reactions using DEC have been shown to produce polycarbonates efficiently. The use of enzymes such as Candida antarctica lipase B (CALB) in these reactions enhances the yield and specificity of the desired products .
Case Study: Enzymatic Polymerization
- Enzyme Used : CALB
- Reaction Type : Transesterification
- Product : Poly(hexenyl adipate)
- Molecular Weight : 77,400 g/mol
- PDI (Polydispersity Index) : 4.4
This case illustrates the potential of DEC as a biocompatible solvent that facilitates enzymatic processes while minimizing environmental impact.
Green Solvent Applications
DEC has been recognized for its role as a green extraction solvent. Its low toxicity and biodegradability make it suitable for extracting pollutants from water samples. In one study, DEC was utilized as an extraction solvent for chlorophenols, demonstrating effective performance with low limits of quantification (LOQ) ranging from 0.01 to 0.3 µg/L .
Q & A
Basic Research Questions
Q. What are the common laboratory synthesis routes for diethyl carbonate, and how do reaction conditions vary across methodologies?
this compound is primarily synthesized via catalytic routes using CO₂ and ethanol, often with dehydrating agents or coproducts like propylene oxide to shift equilibrium. Key methods include:
- Oxidative carbonylation of ethanol using CuCl catalysts supported on acidic MCM-41, which enhances Cu dispersion and activity .
- One-pot synthesis from CO₂, ethanol, and butylene oxide over CeO₂-based catalysts, achieving high yields by optimizing acidity and reaction temperature (e.g., 150–180°C) .
- Transesterification of dimethyl carbonate with ethanol in batch reactive distillation, enabling simultaneous production of DEC and methanol . Methodological considerations include catalyst characterization (XRD, BET surface area) and controlling water removal to prevent reverse reactions .
Q. How can researchers accurately measure thermophysical properties of DEC, such as viscosity and density?
Viscosity and density are measured using calibrated instruments like vibrating-tube densitometers or U-tube viscometers at controlled temperatures (e.g., 298.15–318.15 K). Data fitting to equations like the Vogel-Fulcher-Tammann (VFT) model accounts for temperature dependence. For example, DEC’s density decreases linearly from 0.975 g/cm³ at 298 K to 0.946 g/cm³ at 318 K . Mixing rules (e.g., Redlich-Kister polynomials) are applied for binary mixtures with glycol ethers or carbonates .
Q. What safety protocols are critical when handling DEC in laboratory settings?
DEC is flammable (H226) and a respiratory irritant (H335). Key protocols include:
- Ventilation : Use fume hoods to avoid vapor accumulation .
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
- Storage : Keep in sealed containers away from ignition sources and static electricity .
- Disposal : Incinerate via licensed facilities with flue gas scrubbing to prevent release of toxic byproducts (e.g., CO) .
Advanced Research Questions
Q. How do catalyst support materials and acidity modulate DEC synthesis efficiency from CO₂ and ethanol?
Catalyst supports like CeO₂-ZrO₂ mixed oxides enhance DEC yield by balancing acid-base sites, which stabilize intermediates (e.g., ethoxycarbonyl species). For example:
- CeO₂ promotes CO₂ activation via oxygen vacancies, while ZrO₂ increases surface acidity for ethanol adsorption .
- Ni-Cu@Na₃PW₁₂O₄₀ catalysts achieve 85% DEC selectivity by leveraging Brønsted acidity for proton transfer during carbonate formation . Advanced characterization techniques (TEM, XPS, FTIR) are critical to correlate surface properties with activity. Kinetic studies using in situ DRIFTS can identify rate-limiting steps, such as ethoxide formation .
Q. How should researchers resolve contradictions in DEC’s effects on diesel engine emissions?
Studies report conflicting results on DEC’s impact on NOx emissions due to variations in blend ratios (5–10% vol.) and engine loads. A systematic approach involves:
- Controlled experiments : Compare DEC with other oxygenates (e.g., ethyl acetoacetate) under identical conditions (e.g., 75% load, 1500 rpm) .
- Emission modeling : Use computational fluid dynamics (CFD) to simulate combustion dynamics, such as flame temperature and residence time, which affect NOx formation .
- Statistical analysis : Apply ANOVA to decouple the effects of DEC concentration versus injection timing .
Q. What computational methods predict DEC’s thermal decomposition pathways under high-temperature conditions?
DEC decomposes via unimolecular mechanisms at >400°C, producing CO, ethylene, and ethanol. Key methodologies include:
- DFT calculations : Identify transition states for bond cleavage (e.g., C-O vs. O-CO breaking) .
- Shock tube experiments : Measure ignition delay times (e.g., 1.2 ms at 850 K) to validate kinetic models like JetSurF 2.0 .
- Reactive force field (ReaxFF) MD simulations : Model decomposition in liquid-phase systems, accounting for solvent interactions .
Properties
IUPAC Name |
diethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFBSDVPJOWBCH-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3, Array | |
Record name | DIETHYL CARBONATE | |
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Record name | DIETHYL CARBONATE | |
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DSSTOX Substance ID |
DTXSID3025041 | |
Record name | Diethyl carbonate | |
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Molecular Weight |
118.13 g/mol | |
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Physical Description |
Diethyl carbonate appears as a colorless liquid with a mild pleasant odor. It is slightly less dense than water and insoluble in water. Hence floats on water. Flash point 77 °F. Vapors are heavier than air. When heated to high temperatures it may emit acrid smoke. Used as a solvent., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | DIETHYL CARBONATE | |
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Record name | Carbonic acid, diethyl ester | |
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Boiling Point |
259 °F at 760 mmHg (NTP, 1992), 126 °C | |
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Flash Point |
77 °F (NTP, 1992), 25 °C (CLOSED CUP), 25 °C c.c. | |
Record name | DIETHYL CARBONATE | |
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Solubility |
Insoluble (NTP, 1992), Soluble in ehtyl ether, ethanol, and chloroform, Miscible with ketones, esters, aromatic hydrocarbons, some aliphatic solvents, In water, 1.88X10+4 mg/l @ 20 °C, Solubility in water: none | |
Record name | DIETHYL CARBONATE | |
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Density |
0.975 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9752 @ 20 °C/4 °C, Relative density (water = 1): 0.98 | |
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Vapor Density |
4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.07 (Air= 1), Relative vapor density (air = 1): 4.07 | |
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Vapor Pressure |
10 mmHg at 74.8 °F (NTP, 1992), 10.8 [mmHg], 10.8 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.1 | |
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Record name | Diethyl carbonate | |
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Color/Form |
Colorless liquid | |
CAS No. |
105-58-8, 440671-47-6 | |
Record name | DIETHYL CARBONATE | |
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Record name | Diethyl carbonate | |
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Record name | Diethyl carbonate | |
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Record name | Carbonic acid, diethyl ester | |
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Record name | Diethyl carbonate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.011 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 440671-47-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UA92692HG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIETHYL CARBONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/925 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYL CARBONATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1022 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-45 °F (NTP, 1992), -43 °C | |
Record name | DIETHYL CARBONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3199 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIETHYL CARBONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/925 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIETHYL CARBONATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1022 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.